dTDP-6-deoxy-L-talose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O15P2 |
|---|---|
Molecular Weight |
548.33 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1 |
InChI Key |
ZOSQFDVXNQFKBY-QUZYTLNHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Synonyms |
dTDP-6-deoxy-L-talose dTDP-6-deoxytalose |
Origin of Product |
United States |
Biosynthetic Pathways of Dtdp 6 Deoxy L Talose
De Novo Biosynthesis of dTDP-6-deoxy-L-talose
The de novo synthesis of this compound starts from D-glucose 1-phosphate and deoxythymidine triphosphate (dTTP). oup.com The pathway involves four enzymatic steps, sharing the initial three enzymes with the well-characterized dTDP-L-rhamnose biosynthetic pathway. oup.comnih.gov
Initial Activation and Precursor Formation from D-glucose 1-phosphate and dTTP
The initial phase of the pathway involves the activation of glucose and the formation of a key intermediate. This process is catalyzed by two distinct enzymes.
The first step is the formation of dTDP-D-glucose. This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. proteopedia.orgresearchgate.net RmlA facilitates the condensation of α-D-glucose 1-phosphate and dTTP, resulting in the production of dTDP-D-glucose and pyrophosphate. researchgate.netnih.gov This reaction is a critical entry point for the biosynthesis of various dTDP-activated deoxysugars. nih.gov The enzyme follows a sequential ordered mechanism where dTTP binds first, followed by the nucleophilic attack of D-glucose 1-phosphate on the α-phosphate of dTTP. nih.gov
The second enzyme in the pathway is dTDP-D-glucose 4,6-dehydratase (RmlB), which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netnih.gov RmlB catalyzes the irreversible conversion of dTDP-D-glucose into the intermediate, dTDP-4-keto-6-deoxy-D-glucose. pdbj.org This reaction involves the NAD+-dependent oxidation of the hydroxyl group at the C4 position, followed by the elimination of a water molecule from the C5 and C6 positions. researchgate.netwikipedia.org The enzyme functions as a homodimer, with each monomer containing a nucleotide-binding N-terminal domain and a substrate-binding C-terminal domain. nih.gov
Epimerization and Reduction Steps Leading to this compound
The final stages of the pathway involve stereochemical alterations of the intermediate to produce the target molecule.
The third enzyme, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), is responsible for the epimerization at both the C3 and C5 positions of the sugar ring. frontiersin.orgresearchgate.net It converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-6-deoxy-L-lyxo-4-hexulose). wikipedia.org This double epimerization changes the sugar's configuration from D to L. oup.comresearchgate.net RmlC functions as a homodimer with a central jelly roll motif. wikipedia.org
The final and determining step in the biosynthesis of this compound is the stereospecific reduction of the C4 keto group of dTDP-6-deoxy-L-lyxo-4-hexulose. oup.comresearchgate.net This reaction is catalyzed by the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase, encoded by the tll or tal gene. nih.govnih.gov This enzyme utilizes NAD(P)H as a cofactor to reduce the ketone, yielding this compound. nih.gov The stereochemistry of the final product is entirely dependent on this reductase. While the enzyme dTDP-L-rhamnose reductase (RmlD) reduces the same substrate to form dTDP-L-rhamnose, the Tll/Tal enzyme produces the C4 epimer, this compound. nih.govwellcomeopenresearch.org The genes encoding the reductases for L-talose (tll or tal) and L-rhamnose (rmlD) share weak sequence homology, highlighting their distinct evolutionary paths to achieve different stereospecific outcomes. nih.govebi.ac.uklookchem.com This specific reductase has been identified in bacteria such as Actinobacillus actinomycetemcomitans and Kitasatospora kifunensis. nih.govnih.gov
Enzymes in the this compound Biosynthetic Pathway
| Enzyme Name | Gene Name | Substrate | Product | EC Number |
|---|---|---|---|---|
| Glucose-1-phosphate thymidylyltransferase | RmlA | α-D-glucose 1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate | 2.7.7.24 |
| dTDP-D-glucose 4,6-dehydratase | RmlB | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | 4.2.1.46 |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | dTDP-4-keto-6-deoxy-D-glucose | dTDP-6-deoxy-L-lyxo-4-hexulose | 5.1.3.13 |
Table of Compounds
| Compound Name |
|---|
| D-glucose 1-phosphate |
| This compound |
| dTDP-D-glucose |
| dTDP-L-rhamnose |
| dTDP-4-dehydro-6-deoxy-L-mannose |
| dTDP-4-keto-6-deoxy-D-glucose |
| dTDP-6-deoxy-L-lyxo-4-hexulose |
| Deoxythymidine triphosphate (dTTP) |
This compound 4-dehydrogenase Catalysis and Cofactor Dependence
The canonical pathway for this compound synthesis culminates in a reduction step catalyzed by the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase (also referred to as this compound 4-dehydrogenase). nih.govnih.gov This enzyme acts on the intermediate dTDP-6-deoxy-L-lyxo-4-hexulose, which is generated by the preceding enzymes in the pathway (RmlA, RmlB, and RmlC). lookchem.com
The reductase catalyzes the stereospecific reduction of the keto group at the C4 position of the hexulose intermediate to a hydroxyl group, yielding the final product, this compound. nih.gov This reaction is dependent on a hydride donor, typically a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. Research on enzymes from different bacterial sources has shown a dependence on NAD(P)H. For instance, the enzyme Tal from Kitasatospora kifunensis can utilize NAD(P)H to complete the biosynthesis. lookchem.comnih.gov Similarly, the enzyme from Aggregatibacter actinomycetemcomitans is a dehydrogenase that participates in this final step. wikipedia.org The systematic name for this enzyme class is this compound:NADP+ 4-oxidoreductase. wikipedia.org
Comparison with dTDP-L-rhamnose Biosynthetic Pathway Intermediates
The biosynthetic pathway of this compound shares its initial enzymatic steps with the well-characterized pathway for dTDP-L-rhamnose. lookchem.comoup.com Both pathways begin with Glucose-1-phosphate and dTTP and utilize the same three enzymes—RmlA, RmlB, and RmlC—to produce a common intermediate, dTDP-6-deoxy-D-xylo-4-hexulose. lookchem.comresearchgate.net
The divergence between the two pathways occurs at the final, fourth step. researchgate.net In the dTDP-L-rhamnose pathway, the enzyme RmlD (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) reduces the intermediate to form dTDP-L-rhamnose. lookchem.com In the this compound pathway, a different reductase, such as Tll or Tal, performs the reduction. nih.govnih.gov Although both RmlD and Tll/Tal act on the same substrate, their distinct stereospecificity during the reduction of the C4-keto group dictates whether the final product is dTDP-L-rhamnose or its C4-epimer, this compound. nih.gov
Table 1: Comparison of Biosynthetic Pathway Intermediates
| Step | Starting Material | Enzyme | Product | Pathway |
|---|---|---|---|---|
| 1 | α-D-Glucose-1-Phosphate + dTTP | RmlA (Glucose-1-phosphate thymidylyltransferase) | dTDP-D-glucose | Common |
| 2 | dTDP-D-glucose | RmlB (dTDP-D-glucose 4,6-dehydratase) | dTDP-4-keto-6-deoxy-D-glucose | Common |
| 3 | dTDP-4-keto-6-deoxy-D-glucose | RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | dTDP-6-deoxy-D-xylo-4-hexulose | Common |
| 4a | dTDP-6-deoxy-D-xylo-4-hexulose | RmlD (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) | dTDP-L-rhamnose | dTDP-L-rhamnose |
Alternative and Salvage Biosynthetic Pathways for this compound
Beyond the canonical reductase-dependent pathway, bacteria have evolved alternative strategies to synthesize this compound. These alternative routes provide metabolic flexibility and highlight the diverse evolutionary solutions to produce this important sugar nucleotide.
dTDP-L-Rhamnose 4-epimerase (Tle) in this compound Formation
A significant alternative pathway involves the direct epimerization of dTDP-L-rhamnose at the C4 position. This reaction is catalyzed by the enzyme dTDP-L-rhamnose 4-epimerase, which has been identified and characterized in several bacteria, including Burkholderia thailandensis (where the enzyme is named WbiB) and Mycobacterium abscessus (named Tle). nih.govnih.gov
This enzyme provides a direct route to interconvert dTDP-L-rhamnose and this compound. nih.govwikipedia.org In M. abscessus, the Tle enzyme was shown to be essential for the biosynthesis of glycopeptidolipids (GPLs), as a mutant lacking the tle gene could not produce 6-deoxy-talose. nih.govresearchgate.net This epimerase-based pathway allows organisms that primarily synthesize dTDP-L-rhamnose to also produce this compound without requiring a separate reductase with different stereospecificity. nih.govnih.gov
Genetic Determinants and Organization of this compound Biosynthesis
The enzymes required for this compound biosynthesis are encoded by genes that are often organized into clusters within the bacterial genome. The composition and arrangement of these gene clusters can vary, reflecting the genetic diversity of the pathways.
Identification and Characterization of Biosynthetic Gene Clusters (e.g., rml, tll, tal)
The biosynthesis of dTDP-activated deoxysugars frequently involves genes from the rml family. Gene clusters responsible for this compound synthesis typically contain orthologs of rmlA, rmlB, and rmlC, which encode the enzymes for the first three common steps of the pathway. lookchem.comresearchgate.net
The key genetic determinant that distinguishes this pathway is the fourth gene, which encodes the specific reductase. In Actinobacillus actinomycetemcomitans, this gene is designated tll. nih.govresearchgate.net In the talosin-producing bacterium Kitasatospora kifunensis, the functionally equivalent gene is named tal. lookchem.comnih.gov In both cases, these genes are found within a cluster alongside the rml genes, ensuring the coordinated expression of the entire pathway. nih.gov In organisms utilizing the epimerase route, such as Burkholderia thailandensis, the gene cluster may contain rmlD (for dTDP-L-rhamnose synthesis) along with the epimerase gene, wbiB (tle). nih.gov
Analysis of Genetic Diversity in this compound Biosynthetic Pathways
Significant genetic diversity exists in the pathways leading to this compound. A prime example is the lack of sequence similarity between the two key reductase genes, tll from A. actinomycetemcomitans and tal from K. kifunensis. lookchem.comnih.gov Despite performing the same stereospecific reduction, these two genes are only distantly related, suggesting they may have evolved independently. ebi.ac.uk This genetic divergence indicates that different bacteria have acquired the ability to synthesize this sugar through convergent evolution.
Table 2: Key Genetic Determinants for the Final Step of this compound Biosynthesis
| Gene | Enzyme | Function | Source Organism |
|---|---|---|---|
| tll | dTDP-6-deoxy-L-lyxo-4-hexulose reductase | C4-Reduction of intermediate | Actinobacillus actinomycetemcomitans |
| tal | dTDP-6-deoxy-L-lyxo-4-hexulose reductase | C4-Reduction of intermediate | Kitasatospora kifunensis |
Enzymology and Mechanistic Insights of Dtdp 6 Deoxy L Talose Converting Enzymes
Structural Biology of Enzymes Involved in dTDP-6-deoxy-L-talose Biosynthesis
The three-dimensional structures of the enzymes in the this compound pathway are fundamental to understanding their function. While not all enzymes from all organisms have been crystallized, representative structures from the pathway leading to the precursor dTDP-6-deoxy-L-lyxo-4-hexulose provide significant insights.
Crystallographic studies have been crucial in elucidating the architecture of the enzymes involved in the synthesis of dTDP-6-deoxy-sugars. The enzymes dTDP-D-glucose 4,6-dehydratase (RmlB) and dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC) are structurally well-characterized.
RmlC, the epimerase, functions as a homodimer. Its structure features a central jelly roll motif that extends into larger β-sheets. wikipedia.org The active site is situated in the center of this motif and is composed of conserved residues that create a network for substrate binding and catalysis through a series of ionic and hydrophobic interactions. wikipedia.org Aromatic residues line the active site, providing a favorable environment for the thymine (B56734) base of the dTDP moiety. wikipedia.org
The terminal enzyme in the related dTDP-L-rhamnose pathway, RmlD, has also been extensively studied and serves as a model for the reductase step. It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is characterized by a two-domain structure: a larger N-terminal domain with a Rossmann-type fold for binding the NAD(P)H cofactor and a smaller C-terminal domain involved in substrate binding. core.ac.uk
Table 1: Representative Crystallographic Data of Enzymes in dTDP-6-deoxy-sugar Biosynthesis
| Enzyme | Organism | PDB Accession | Resolution (Å) | Key Active Site Residues |
|---|---|---|---|---|
| RmlC (3,5-Epimerase) | Methanobacterium thermoautotrophicum | 1EPZ | 1.80 | Conserved charged and aromatic residues |
| RmlD (Reductase for L-rhamnose) | Salmonella enterica | 1KBN | 1.80 | Thr, Tyr, Lys (catalytic triad) |
The enzyme this compound 4-dehydrogenase (EC 1.1.1.134) catalyzes the NADP+-dependent oxidation of this compound to form dTDP-4-dehydro-6-deoxy-L-mannose. wikipedia.orgmonarchinitiative.org This reaction is effectively the reverse of the final biosynthetic step that produces dTDP-L-rhamnose, a C4 epimer of this compound.
This enzyme is a member of the oxidoreductase family, specifically the SDR superfamily. wikipedia.org Key structure-function relationships typical for this family include:
Cofactor Binding: A conserved glycine-rich motif (GXXGXXG), known as the Wierenga motif, forms part of the Rossmann fold that binds the NADP+ cofactor. core.ac.uk
Catalytic Triad (B1167595): The active site almost certainly contains a conserved catalytic triad of Serine/Threonine, Tyrosine, and Lysine (B10760008) residues. semanticscholar.org The tyrosine acts as the general acid/base for proton transfer, the lysine helps to lower the pKa of the tyrosine, and the serine/threonine is involved in positioning the substrate and cofactor.
Substrate Specificity: The C-terminal domain is primarily responsible for substrate recognition and binding. Subtle differences in the amino acid composition and folding of this domain dictate the enzyme's specificity for this compound.
The final and defining step in the biosynthesis of this compound is the reduction of the intermediate dTDP-6-deoxy-L-lyxo-4-hexulose. This reaction is catalyzed by a specific reductase.
In Actinobacillus actinomycetemcomitans, two distinct dTDP-6-deoxy-L-lyxo-4-hexulose reductases have been identified within the gene cluster for the serotype c-specific polysaccharide. nih.gov
One reductase synthesizes This compound . This enzyme pathway was identified for the first time in this organism. nih.gov
The other reductase synthesizes dTDP-L-rhamnose . nih.gov
These two enzymes act on the exact same substrate, yet their products are C4 epimers. This demonstrates that the stereospecificity of the final product is determined entirely by the reductase enzyme. nih.gov Despite catalyzing a similar reaction, the amino acid sequence of the reductase that forms this compound shares only weak homology with the one that forms dTDP-L-rhamnose, indicating they are distinct enzymes rather than isoforms. nih.gov
Catalytic Mechanisms of this compound Biosynthetic Enzymes
The formation of this compound involves a sequence of carefully controlled chemical reactions, including dehydration, double epimerization, and a final stereospecific reduction.
The biosynthetic pathway begins with enzymes that modify the glucose moiety of dTDP-D-glucose to create the keto-intermediate.
dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. The mechanism involves an NAD+-dependent oxidation of the C4 hydroxyl group to a ketone. This oxidation increases the acidity of the proton at C5, facilitating a subsequent E1cB elimination of water across C5 and C6 to form a 4-keto-5,6-ene intermediate, which is then reduced at C6 by NADH to yield the final product. oup.com
dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme catalyzes the epimerization at both the C3 and C5 positions to convert dTDP-4-dehydro-6-deoxy-D-glucose into dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-6-deoxy-L-lyxo-4-hexulose). wikipedia.orgsemanticscholar.org This reaction proceeds without a cofactor. The mechanism involves sequential proton abstraction and re-addition at the C3 and C5 positions, which are activated by the adjacent C4-keto group. This double inversion of stereochemistry results in the L-configuration of the final product. semanticscholar.orgnih.gov
The stereochemical fate of the final product is sealed in the last step: the reduction of the C4-keto group of dTDP-6-deoxy-L-lyxo-4-hexulose. This reduction is catalyzed by an NADPH-dependent reductase. nih.gov
The configuration of the hydroxyl group at C4 in the product depends entirely on which face of the planar C4-keto group the hydride ion from NADPH attacks.
To produce This compound , the reductase must orient the substrate so that the hydride is delivered to one specific face of the carbonyl.
To produce the epimer dTDP-L-rhamnose , the reductase (RmlD) orients the substrate so that the hydride is delivered to the opposite face.
This stereochemical control is a hallmark of the SDR enzyme family. The catalytic mechanism involves the conserved Tyr residue of the Ser/Tyr/Lys triad, which protonates the carbonyl oxygen of the substrate, activating it for reduction. core.ac.uknih.gov The precise positioning of the substrate within the active site, dictated by the unique amino acid residues of each specific reductase, determines the direction of hydride attack from the bound NADPH cofactor and thus the stereochemistry of the resulting secondary alcohol at C4. nih.govnih.gov
Role of Cofactors (NADPH, NADP+, NAD+) in Enzyme Catalysis
The biosynthesis of this compound from its precursor, dTDP-4-dehydro-6-deoxy-L-mannose (or dTDP-6-deoxy-L-lyxo-4-hexulose), is a critical reduction step that dictates the final stereochemistry of the sugar. This conversion is catalyzed by an oxidoreductase, specifically a dTDP-6-deoxy-L-lyxo-4-hexulose reductase, an enzyme analogous to RmlD in the dTDP-L-rhamnose pathway. nih.govnih.gov The catalysis is critically dependent on the cofactor Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH).
In this reaction, NADPH serves as the hydride donor. The enzyme facilitates the stereospecific transfer of a hydride ion (H⁻) from the C4 position of the nicotinamide ring of NADPH to the C4 carbonyl carbon of the substrate. This transfer reduces the ketone group to a hydroxyl group, forming this compound. Concurrently, NADPH is oxidized to NADP⁺. The reaction can be summarized as follows:
dTDP-4-dehydro-6-deoxy-L-mannose + NADPH + H⁺ ⇌ this compound + NADP⁺
The reverse reaction, an oxidation, would utilize NADP⁺ as a hydride acceptor to generate NADPH, though the equilibrium in biosynthetic pathways strongly favors the reduction reaction. semanticscholar.org Some related dehydrogenases in sugar metabolism may use NAD⁺/NADH, but the terminal reductases in the biosynthesis of many 6-deoxy sugars, including the one leading to L-talose, are typically NADPH-dependent. nih.gov This specificity for NADPH channels electrons from the cell's anabolic pathways, such as the pentose (B10789219) phosphate pathway, into the biosynthesis of these specialized sugars.
Enzyme Kinetics and Substrate Specificity for this compound
The efficiency and specificity of the enzymes in the this compound pathway are defined by their kinetic properties. These parameters determine the rate of biosynthesis and how the enzymes interact with their specific substrates versus other similar molecules in the cellular environment.
Michaelis-Menten Kinetics of Key Enzymes
The biosynthesis of this compound shares its initial three enzymatic steps with the well-studied dTDP-L-rhamnose pathway, catalyzed by the enzymes RmlA, RmlB, and RmlC. oup.com The final step is catalyzed by a specific reductase, often designated Tll, which shows stereospecificity for producing the L-talose configuration. nih.govresearchgate.net While specific kinetic data for the Tll enzyme from Actinobacillus actinomycetemcomitans (a known producer of this compound) is not extensively documented, the kinetics of the homologous enzymes from the widely distributed rhamnose pathway provide a strong basis for understanding the catalytic efficiencies involved. nih.gov
The Michaelis-Menten model describes the relationship between the substrate concentration and the initial reaction velocity. wikipedia.orglibretexts.org Key parameters include Kₘ (the Michaelis constant, representing the substrate concentration at half-maximal velocity) and k꜀ₐₜ (the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second). A lower Kₘ indicates higher affinity for the substrate, while a higher k꜀ₐₜ indicates a faster reaction.
Table 1: Michaelis-Menten Kinetic Parameters for Enzymes in the dTDP-6-deoxy-L-sugar Biosynthetic Pathway Data for RmlA, RmlB, and RmlC are from enzymes in the common pathway leading to 6-deoxysugars.
| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Source Organism/Reference |
|---|---|---|---|---|
| RmlA | Glucose-1-Phosphate | 117.3 | 3.46 | Streptococcus suis researchgate.net |
| RmlA | dTTP | 49.6 | 5.39 | Streptococcus suis researchgate.net |
| RmlB | dTDP-D-glucose | 98.6 | 11.2 | Streptococcus suis researchgate.net |
| RmlC | dTDP-6-deoxy-D-xylo-4-hexulose | 710 | 39 | Salmonella enterica semanticscholar.org |
Analysis of Substrate Promiscuity and Enzyme Promiscuity
Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its primary physiological substrate. nih.gov This phenomenon is observed in the pathways leading to this compound.
Substrate Promiscuity: The initial enzyme, RmlA (glucose-1-phosphate thymidylyltransferase), has been shown to be promiscuous in its acceptance of both the sugar-1-phosphate and the nucleoside triphosphate. For instance, RmlA from Streptococcus suis can utilize dTTP, dUTP, and UTP, as well as several modified glucose-1-phosphate analogs, to generate a variety of sugar nucleotides. researchgate.net This flexibility is a valuable tool in chemoenzymatic synthesis to produce novel or rare sugars. nih.gov Similarly, glycosyltransferases that later use the final this compound product can also exhibit promiscuity, potentially transferring the sugar to a range of different acceptor molecules, thereby diversifying natural products. nih.gov
Enzyme Promiscuity: This refers to different enzymes catalyzing similar reactions. The biosynthesis of this compound itself presents an interesting case. In some bacteria, this sugar is formed from the intermediate dTDP-4-dehydro-6-deoxy-L-mannose by a specific C4-reductase (Tll). nih.govresearchgate.net In other organisms, an alternative pathway exists where dTDP-L-rhamnose is first synthesized and then converted to this compound by a C4-epimerase. researchgate.net This demonstrates how different enzymatic solutions can evolve to achieve the same metabolic outcome.
Allosteric Regulation of Nucleotidyltransferases (e.g., RmlA) by Rare Sugars
To prevent the wasteful accumulation of intermediates and final products, metabolic pathways are often tightly regulated. The biosynthesis of dTDP-sugars is controlled by feedback inhibition, a form of allosteric regulation where the final product of a pathway binds to and inhibits an early enzyme. In this case, the first enzyme, RmlA, is the primary regulatory checkpoint. nih.govacs.org
RmlA is a homotetrameric enzyme with both an active site, where the substrates bind, and a separate allosteric site. nih.gov Rare nucleotide sugars, such as dTDP-L-rhamnose and this compound, can bind to this allosteric site. nih.gov This binding event induces a conformational change in the enzyme that reduces its catalytic activity, thereby slowing down the entire pathway. This regulation is highly cooperative, meaning the binding of one inhibitor molecule to one subunit of the tetramer increases the affinity for inhibitor binding at the other subunits, leading to a sharp and efficient shutdown of the enzyme's activity. acs.org
Research has quantified the inhibitory effects of various dTDP-sugars on RmlA. Notably, this compound (referred to as dTDP-β-L-6dTal) showed inhibitory activity against RmlA from Pseudomonas aeruginosa, although it was a less potent inhibitor for this specific homolog compared to dTDP-L-rhamnose. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency.
Table 2: Allosteric Inhibition of RmlA from Pseudomonas aeruginosa by various dTDP-sugars
| Inhibitor (Rare Sugar) | IC₅₀ (μM) |
|---|---|
| dTDP-β-L-rhamnose | 110 ± 20 |
| dTDP-β-L-6dTal (this compound) | >1000 |
Data sourced from Zhang et al., 2023. nih.gov
This allosteric regulation restricts the substrate promiscuity of RmlA under physiological conditions. nih.gov By mutating the allosteric site, it is possible to create an enzyme that is no longer subject to feedback inhibition, a strategy that can be used to enhance the chemoenzymatic production of rare NDP-sugars. nih.gov
Biological Roles and Significance of Dtdp 6 Deoxy L Talose in Microorganisms
Occurrence and Distribution of dTDP-6-deoxy-L-talose in Bacterial Species
The biosynthesis and incorporation of 6-deoxy-L-talose (B43615), derived from this compound, have been identified in a range of both Gram-negative and Gram-positive bacteria. This unusual sugar contributes to the structural diversity of cell surface antigens, playing a role in the bacterium's interaction with its host.
In Gram-negative bacteria, 6-deoxy-L-talose is a component of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), which are major virulence factors.
Actinobacillus actinomycetemcomitans : The serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans is a homopolymer of 6-deoxy-L-talose. researchgate.netnih.gov The biosynthesis of this polysaccharide is dependent on the enzymatic conversion of precursors into this compound. researchgate.net Specifically, the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase is responsible for synthesizing this compound in this bacterium. researchgate.net
Escherichia coli : Certain serotypes of Escherichia coli incorporate 6-deoxy-L-talose into the O-antigen portion of their lipopolysaccharide. The O-antigen is a highly variable polysaccharide chain that contributes to the serological diversity of E. coli strains. nih.gov The presence of 6-deoxy-L-talose in the O-antigen highlights the role of this compound in generating this structural variation. nih.gov
Acinetobacter baumannii : This opportunistic pathogen features 6-deoxy-L-talose in the capsular polysaccharides of specific strains. nih.govsigmaaldrich.com For instance, the capsular polysaccharide biosynthesis gene clusters for types K106 and K112 in A. baumannii contain the necessary genes for the synthesis of dTDP-L-rhamnose and a talose epimerase gene for the subsequent production of this compound. nih.govsigmaaldrich.com
Occurrence of 6-deoxy-L-talose in Gram-negative Bacteria
| Bacterial Species | Location of 6-deoxy-L-talose | Precursor Molecule | Reference |
|---|---|---|---|
| Actinobacillus actinomycetemcomitans (serotype c) | Serotype-specific polysaccharide antigen | This compound | researchgate.netnih.gov |
| Escherichia coli (specific serotypes) | O-antigen of Lipopolysaccharide (LPS) | This compound | nih.gov |
| Acinetobacter baumannii (K106 and K112) | Capsular Polysaccharide (CPS) | This compound | nih.govsigmaaldrich.com |
In Gram-positive bacteria, 6-deoxy-L-talose is integrated into other cell wall components, such as glycopeptidolipids and cell wall polysaccharides.
Mycobacterium abscessus : This bacterium synthesizes glycopeptidolipids (GPLs) that are crucial for its colony morphology and virulence. The sugar portion of these GPLs contains 6-deoxy-L-talose. The biosynthesis of this sugar is facilitated by a dTDP-L-rhamnose 4-epimerase that converts dTDP-L-rhamnose into this compound. This precursor is then used by a glycosyltransferase to incorporate 6-deoxy-talose into the GPL backbone.
Streptococcus bovis : The cell wall of Streptococcus bovis contains an antigenic polysaccharide composed of 6-deoxy-L-talose, L-rhamnose, and D-galactose. The presence of 6-deoxy-L-talose as a key structural component underscores the importance of its activated precursor in the assembly of the streptococcal cell wall.
Occurrence of 6-deoxy-L-talose in Gram-positive Bacteria
| Bacterial Species | Location of 6-deoxy-L-talose | Precursor Molecule | Reference |
|---|---|---|---|
| Mycobacterium abscessus | Glycopeptidolipids (GPLs) | This compound | |
| Streptococcus bovis | Cell wall polysaccharide | Not explicitly stated, but likely this compound |
Involvement of this compound in Bacterial Glycoconjugate Synthesis
This compound serves as the activated donor molecule for the enzymatic transfer of 6-deoxy-L-talose to growing polysaccharide chains by specific glycosyltransferases. This process is fundamental to the synthesis of various complex glycoconjugates that adorn the bacterial cell surface.
In several bacterial species, 6-deoxy-L-talose is a constituent of cell wall polysaccharides that are vital for structural integrity and as antigenic determinants. For example, in Streptococcus bovis, a triheteroglycan containing 6-deoxy-L-talose is a significant component of the cell wall, contributing to its antigenic properties.
The O-antigen of LPS in many Gram-negative bacteria is a polymer of repeating oligosaccharide units. The composition of these units is highly variable and contributes to the serological classification of bacterial strains. In certain E. coli serotypes, this compound is utilized as a substrate for glycosyltransferases that incorporate 6-deoxy-L-talose into the O-antigen chain, thereby influencing the antigenicity and pathogenic potential of the bacterium. nih.gov
Bacterial capsules are protective outer layers that shield bacteria from host immune responses and environmental stresses. The structural diversity of CPS is generated by the incorporation of a wide array of monosaccharides. In Acinetobacter baumannii strains K106 and K112, the biosynthesis of their respective capsular polysaccharides involves the synthesis of this compound, which is then incorporated into the repeating oligosaccharide units of the capsule. nih.govsigmaaldrich.com This contributes to the specific architecture of the capsule, which is a key factor in the bacterium's virulence. nih.govsigmaaldrich.com
Significance in Glycopeptidolipid (GPL) Biosynthesis
In several species of nontuberculous mycobacteria, such as Mycobacterium avium and Mycobacterium abscessus, this compound is a key precursor for the synthesis of glycopeptidolipids (GPLs). nih.govnih.gov GPLs are major components of the outer layer of the mycobacterial cell wall and are composed of a conserved lipopeptide core that is glycosylated. asm.orgfrontiersin.org The 6-deoxy-L-talose sugar is specifically attached to the allo-threonine residue of this lipopeptide core. asm.orgfrontiersin.org
The biosynthesis of the 6-deoxy-L-talose moiety of GPLs is a multi-step enzymatic process. In M. abscessus, the enzyme dTDP-L-rhamnose 4-epimerase, designated Tle, is responsible for converting dTDP-L-rhamnose into this compound. nih.govresearchgate.net Subsequently, a glycosyltransferase, Gtf1, utilizes this compound as the sugar donor to transfer the 6-deoxy-L-talose residue to the GPL backbone. nih.govresearchgate.net The disruption of this pathway, for instance, through the deletion of the tle gene, results in an altered GPL profile that completely lacks the 6-deoxy-L-talose sugar. nih.govresearchgate.net This demonstrates the essential role of this compound as the specific donor for this critical glycosylation step in GPL maturation.
The modification of the 6-deoxy-talose residue within the GPL structure, through processes such as acetylation and methylation, is also of significant biological importance. nih.govnih.gov These modifications can vary between different mycobacterial species and even strains, contributing to the structural diversity of GPLs. frontiersin.org
Impact of this compound on Bacterial Physiology and Host Interactions
The presence of 6-deoxy-L-talose in cell surface molecules, synthesized from this compound, has a profound impact on the physiology of bacteria and their interactions with host organisms.
Modulation of Bacterial Virulence and Pathogenicity
The role of GPLs, and by extension the 6-deoxy-L-talose they contain, in bacterial virulence is complex and can be species-dependent. In Mycobacterium abscessus, a pathogen that causes severe lung infections, the disruption of GPL biosynthesis through the deletion of the tle gene, which prevents the formation of this compound, leads to a rough (R) morphotype. nih.govresearchgate.net Strikingly, this mutant, which lacks 6-deoxy-L-talose in its GPLs, exhibits increased pathogenicity and killing in zebrafish embryos. nih.govresearchgate.net This suggests that in M. abscessus, the specific structure of GPLs containing 6-deoxy-L-talose is critical for modulating the bacterium's virulence, and its absence can lead to a more aggressive pathogenic phenotype. Conversely, in other mycobacteria, GPLs have been implicated as virulence factors themselves, suggesting a complex, context-dependent role. asm.org
Influence on Bacterial Adhesion to Host Cells
GPLs are known to be involved in processes that are crucial for colonization and the establishment of infections, such as biofilm formation and motility. In Mycobacterium avium, GPLs are required for colonization of certain surfaces. asm.org Research in M. abscessus has shown that a mutant unable to synthesize this compound, and therefore lacking the sugar in its GPLs, exhibits impaired sliding motility and biofilm formation. nih.govresearchgate.net Biofilms are structured communities of bacteria embedded in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics and host immune responses. The inability to form proper biofilms can significantly impact the bacterium's ability to persist in the host environment.
Table 1: Phenotypic Effects of Impaired this compound Synthesis in Mycobacterium abscessus
| Phenotype | Wild-Type (S-variant) | tle Deletion Mutant (R-variant) |
| GPL Profile | Contains 6-deoxy-L-talose | Lacks 6-deoxy-L-talose |
| Colony Morphotype | Smooth (S) | Rough (R) |
| Sliding Motility | Normal | Impaired |
| Biofilm Formation | Normal | Impaired |
| Pathogenicity (Zebrafish) | Baseline | Increased |
Interaction with Host Immune System Components
The 6-deoxy-L-talose moiety of GPLs is a critical determinant in the interaction between mycobacteria and the host's innate immune system. Specifically, GPLs from Mycobacterium avium are recognized by Toll-like Receptor 2 (TLR2), a pattern-recognition receptor on the surface of immune cells like macrophages. nih.gov This recognition is highly specific and depends on the fine chemical structure of the GPL. Research has demonstrated that the extent of acetylation and methylation of the 6-deoxytalose and rhamnose residues within the GPL dictates whether the molecule can signal through TLR2. nih.gov For instance, a specific O-acetyl group at the C4 position of the 6-deoxytalose was found to be essential for inducing a TLR2-dependent signaling response. nih.gov Removal of this acetyl group abrogated the GPL's ability to activate the receptor. This indicates that mycobacteria could potentially modify the acetylation patterns of the 6-deoxytalose on their surface to modulate or evade immune surveillance by the host. nih.gov
Table 2: Role of 6-deoxytalose Modification in TLR2 Signaling
| GPL Component | Modification Status | TLR2 Signaling Outcome |
| 6-deoxytalose | C4 O-acetylation | Active signaling |
| 6-deoxytalose | Removal of C4 O-acetyl group | Abrogated signaling |
Effects on Bacterial Growth and Survival Mechanisms
While direct effects on bacterial growth rate have not been extensively detailed, the influence of this compound on the formation of structures crucial for survival is evident. As mentioned, the inability to synthesize this sugar precursor in M. abscessus impairs biofilm formation. nih.govresearchgate.net Biofilms provide a protected niche for bacteria, enhancing their survival against environmental stresses, including the host immune response and antimicrobial agents. Therefore, the biosynthesis of this compound is indirectly linked to the survival mechanisms of these bacteria by enabling the production of a complete and functional GPL layer, which is necessary for robust biofilm development. nih.gov
This compound as a Precursor in Natural Product Biosynthesis
Beyond its role in constructing cell wall components like GPLs and lipopolysaccharides, this compound also serves as a precursor for the biosynthesis of certain natural products. The biosynthetic gene cluster for this compound has been identified in Kitasatospora kifunensis, which is known as the producer of the natural product talosin. nih.gov This suggests that the 6-deoxy-L-talose moiety is incorporated into the final structure of talosin. The presence of genes for the synthesis of this activated sugar in the gene clusters of secondary metabolites highlights its role as a building block for structurally complex and biologically active molecules. While the biosynthesis of dTDP-L-rhamnose is a known pathway for many bacterial natural products, the epimerization to this compound provides an alternative sugar that contributes to the vast structural diversity of natural products. nih.gov
Role in the Biosynthesis of Macrolide Antibiotics
While this compound is not directly incorporated into the final structure of most common macrolide antibiotics, a closely related stereoisomer, dTDP-6-deoxy-D-allose, is a key intermediate in the biosynthesis of the deoxysugar mycinose (B1239270). Mycinose is an essential component of several macrolide antibiotics, contributing to their antibacterial activity. The biosynthetic pathway to dTDP-6-deoxy-D-allose involves a series of enzymatic reactions that modify the glucose moiety of dTDP-D-glucose. The removal of the hydroxyl group at the C-6 position and alterations in the stereochemistry at other carbon centers lead to the formation of this unique sugar.
Below is a table detailing the macrolide antibiotics that contain a mycinose moiety derived from a dTDP-6-deoxy-D-allose precursor and the enzymes involved in the biosynthesis of this precursor.
| Macrolide Antibiotic | Producing Microorganism | Precursor Sugar | Key Biosynthetic Enzymes |
| Tylosin | Streptomyces fradiae | dTDP-6-deoxy-D-allose | dTDP-D-glucose synthase, dTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, dTDP-4-keto-6-deoxy-D-glucose reductase |
| Chalcomycin | Streptomyces bikiniensis | dTDP-6-deoxy-D-allose | dTDP-D-glucose synthase, dTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, dTDP-4-keto-6-deoxy-D-glucose reductase |
| Mycinamycin II | Micromonospora griseorubida | dTDP-6-deoxy-D-allose | dTDP-D-glucose synthase, dTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, dTDP-4-keto-6-deoxy-D-glucose reductase |
| Dihydrochalcomycin | Streptomyces sp. KCTC 0041BP | dTDP-6-deoxy-D-allose | GerD, GerF, GerK1 |
Data sourced from multiple scientific publications.
Contribution to Other Specialized Metabolite Pathways (e.g., Talosin)
This compound is a direct precursor in the biosynthesis of other specialized metabolites beyond macrolide antibiotics, such as the unique metabolite talosin. nih.gov Talosin is produced by the microorganism Kitasatospora kifunensis. nih.gov The biosynthetic gene cluster for talosin in this organism contains the necessary enzymes to synthesize this compound from primary metabolites. nih.gov
The biosynthesis of this compound in K. kifunensis proceeds through a pathway involving four key enzymes that convert dTTP and α-D-glucose-1-phosphate into the final product. nih.gov The identity of the synthesized this compound has been confirmed through spectroscopic methods such as NMR. nih.gov
The enzymes involved in the biosynthesis of this compound in Kitasatospora kifunensis are detailed in the table below.
| Enzyme | Gene Name | Function |
| Glucose-1-phosphate thymidylyltransferase | rmlA(Kkf) | Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. |
| dTDP-D-glucose 4,6-dehydratase | rmlB(Kkf) | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC(Kkf) | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose. |
| dTDP-6-deoxy-L-lyxo-4-hexulose reductase | tal | Catalyzes the final reduction step to form this compound. nih.gov |
Data from studies on the talosin biosynthetic gene cluster in K. kifunensis. nih.gov
Furthermore, 6-deoxy-L-talose is a known component of the serotype c-specific polysaccharide antigen in the bacterium Aggregatibacter actinomycetemcomitans. researchgate.net This indicates a role for this compound in the formation of cell surface structures that can be important for the bacterium's interaction with its environment and host organisms.
Advanced Research Methodologies and Experimental Approaches
Genetic Engineering and Synthetic Biology Approaches for dTDP-6-deoxy-L-talose Research
Genetic and metabolic engineering have been pivotal in identifying the genes responsible for this compound synthesis and in harnessing this pathway for biotechnological purposes. nih.govnih.gov
A fundamental step in characterizing the biosynthetic pathway of this compound is the identification, cloning, and expression of the relevant genes in a well-understood host organism. Escherichia coli is the most commonly used heterologous expression system due to its fast growth, well-characterized genetics, and established molecular tools. nih.govresearchgate.net
Researchers have successfully identified and cloned gene clusters for this compound synthesis from various bacteria. For instance, the gene cluster from Kitasatospora kifunensis was identified as a source for the biosynthetic pathway. nih.gov This cluster contains genes encoding four enzymes—RmlA(Kkf), RmlB(Kkf), RmlC(Kkf), and Tal—that together can synthesize the target compound. lookchem.comnih.gov Similarly, the tll gene, which encodes a dTDP-6-deoxy-L-lyxo-4-hexulose reductase, was identified in Actinobacillus actinomycetemcomitans and cloned into E. coli to produce this compound. nih.govnih.gov This approach allows for the production and purification of individual enzymes in large quantities, which is crucial for subsequent biochemical characterization. researchgate.net The low sequence similarity between the tal gene from K. kifunensis and the tll gene from A. actinomycetemcomitans highlights the genetic diversity of this biosynthetic pathway across different bacterial species. lookchem.comnih.gov
| Gene | Protein Function | Source Organism | Heterologous Host | Reference |
|---|---|---|---|---|
| tll | dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Actinobacillus actinomycetemcomitans | Escherichia coli | nih.govnih.gov |
| tal | dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Kitasatospora kifunensis | Escherichia coli | lookchem.comnih.gov |
| RmlA(Kkf) | Glucose-1-phosphate thymidylyltransferase | Kitasatospora kifunensis | Escherichia coli | lookchem.comnih.gov |
| RmlB(Kkf) | dTDP-D-glucose 4,6-dehydratase | Kitasatospora kifunensis | Escherichia coli | lookchem.comnih.gov |
| RmlC(Kkf) | dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase | Kitasatospora kifunensis | Escherichia coli | lookchem.comnih.gov |
| tle | dTDP-L-rhamnose to this compound epimerase | Mycobacterium abscessus | Not Applicable (Deletion study) | researchgate.net |
To confirm the function of a specific gene within its native organism, researchers employ targeted gene deletion. By creating a mutant strain that lacks the gene of interest, scientists can observe the resulting change in the organism's chemical profile. For example, a deletion mutant of the tle gene in Mycobacterium abscessus was constructed. researchgate.net Analysis of the mutant's glycopeptidolipids (GPLs) revealed a profile completely lacking 6-deoxy-talose, confirming that the Tle enzyme is responsible for providing the this compound precursor for GPL biosynthesis in this organism. researchgate.net
Functional complementation, where the deleted gene is reintroduced into the mutant on a plasmid to restore the original phenotype, is the subsequent step to unequivocally prove the gene's function. This two-pronged approach of deletion and complementation provides definitive evidence for the role of individual genes in the biosynthetic pathway.
Synthetic biology principles are used to engineer host organisms like E. coli to produce valuable compounds that are naturally derived from this compound. A key strategy involves redirecting existing metabolic pathways. E. coli naturally produces dTDP-L-rhamnose, and its biosynthetic pathway shares intermediates with that of this compound. nih.gov The key intermediate, dTDP-4-dehydro-6-deoxy-L-mannose, is a branch point. nih.govjmb.or.kr By introducing the tll gene from A. actinomycetemcomitans, the pathway can be diverted from producing dTDP-L-rhamnose to producing this compound. nih.govnih.gov
To enhance the production of the final desired product, further metabolic engineering is often required. In a study aimed at producing quercetin-3-O-(6-deoxytalose), researchers deleted several native E. coli genes to increase the precursor pool of this compound. nih.govjmb.or.kr The deletion of rfbD (dTDP-4-dehydrorhamnose reductase) was particularly important as it blocked the competing pathway to dTDP-L-rhamnose. nih.gov This engineered strain, which also expressed a suitable glycosyltransferase, produced approximately 98 mg/L of quercetin-3-O-(6-deoxytalose), a seven-fold increase compared to the initial strain, while significantly reducing by-products. nih.govnih.gov
| Engineering Strategy | Target Gene(s) | Host Organism | Objective | Result | Reference |
|---|---|---|---|---|---|
| Heterologous Expression | tll from A. actinomycetemcomitans | Escherichia coli | Introduce this compound synthesis | Production of this compound | nih.govnih.gov |
| Pathway Redirection & Enhancement | Deletion of galU, rffA, and/or rfbD | Escherichia coli | Increase this compound supply | 7-fold increase in quercetin (B1663063) 3-O-(6-deoxytalose) production (to 98 mg/L) | nih.gov |
Reconstituting the entire biosynthetic pathway in a test tube (in vitro) using purified enzymes is a powerful method to confirm the function and sufficiency of the identified enzymes. This approach eliminates the complexities of the cellular environment, allowing for a controlled analysis of the pathway.
The complete biosynthesis of this compound has been achieved in vitro. lookchem.comnih.gov Researchers from one study purified the four recombinant proteins—RmlA(Kkf), RmlB(Kkf), RmlC(Kkf), and Tal—from the K. kifunensis gene cluster. lookchem.comnih.gov By combining these enzymes in a reaction mixture with the necessary starting substrates (dTTP, α-D-glucose-1-phosphate) and cofactors (NAD(P)H), they successfully synthesized this compound. lookchem.comnih.gov The identity of the final product was unequivocally confirmed using nuclear magnetic resonance (NMR) spectroscopy. lookchem.comnih.gov This method provides the highest level of evidence that the selected enzymes are necessary and sufficient for the biosynthesis of the target compound from its basic precursors. nih.gov
Biochemical and Biophysical Characterization Techniques
Once the enzymes of the this compound pathway are produced through heterologous expression, their specific functions and catalytic mechanisms are investigated using a variety of biochemical and biophysical methods.
Enzymatic assays are fundamental for quantifying the activity of an enzyme and determining its kinetic parameters. For the multi-step synthesis of this compound, assays can be designed for individual enzymes or for coupled reactions. asm.orgoup.com
A typical reaction mixture for an enzyme in this pathway, such as RmlA, contains a buffer to maintain pH (e.g., potassium phosphate (B84403) buffer), a divalent cation cofactor (e.g., MgCl₂), the substrates (e.g., α-D-glucose-1-phosphate and dTTP), and the purified enzyme. asm.org For subsequent steps, the product of the previous reaction is used as the substrate. For example, the assay for RmlB uses the dTDP-D-glucose produced by RmlA. asm.org
The progress of the reaction and the formation of the product, such as this compound, are monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). lookchem.com HPLC can separate the substrate from the product, allowing for quantification. lookchem.com For instance, in the in vitro reconstitution of the entire pathway, HPLC profiles clearly showed the sequential conversion of dTTP to dTDP-D-glucose, then to the intermediate dTDP-4-keto-6-deoxy-D-glucose, and finally to the end product, this compound. lookchem.com The identity of the products is further confirmed using methods like mass spectrometry (MS) and NMR. asm.org
| Enzyme | Key Reaction Components | Reaction Conditions | Product Analysis Method | Reference |
|---|---|---|---|---|
| RmlA | Potassium phosphate buffer, MgCl₂, α-D-glucose-1-phosphate, dTTP | 37°C | Capillary Electrophoresis (CE), ESI-MS, NMR | asm.org |
| RmlB | Potassium phosphate buffer, MgCl₂, dTDP-D-glucose | 37°C | CE, ESI-MS, NMR | asm.org |
| Coupled Assay (RmlA, RmlB, RmlC, Tal) | dTTP, α-D-glucose-1-phosphate, NAD(P)H, all four enzymes | 37°C, 2-20 hours | HPLC, NMR | lookchem.com |
Substrate and Product Identification using Advanced Spectroscopic Methods
The precise identification of substrates and products within the this compound biosynthetic pathway is paramount. Advanced spectroscopic methods provide the detailed structural information necessary for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its intermediates. Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecule's atomic connectivity and stereochemistry.
In the characterization of this compound synthesized from Kitasatospora kifunensis, ¹H NMR spectroscopy was instrumental. lookchem.comnih.gov The spectra, typically acquired in D₂O, reveal characteristic signals for the protons of the talose sugar moiety and the thymidine (B127349) diphosphate (B83284) group. lookchem.com For instance, the anomeric proton (H-1) of the talose unit shows a distinct chemical shift, and its coupling constants provide information about its stereochemical orientation. oup.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish proton-proton correlations within the sugar ring, allowing for the assignment of all proton signals. oup.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help to determine the spatial proximity of protons, further confirming the stereochemistry. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. lookchem.comnih.gov The chemical shifts of the carbon atoms, particularly the anomeric carbon (C-1) and the C-6 methyl carbon, are diagnostic for the 6-deoxy-L-talose (B43615) structure. lookchem.com The identity of enzymatically synthesized this compound has been unequivocally confirmed through the comparison of its ¹H and ¹³C NMR spectra with published data. lookchem.comnih.govebi.ac.uk
Table 1: Representative ¹H NMR Chemical Shifts for dTDP-6-deoxy-β-D-allose in D₂O oup.com
| Proton | Chemical Shift (ppm) |
| H-1 | 5.38 |
| H-2 | 3.56 |
| H-3 | 3.95 |
| H-4 | 3.25 |
| H-5 | 4.02 |
| H-6 | 1.13 |
This table shows the chemical shifts for a related compound, dTDP-6-deoxy-β-D-allose, illustrating the type of data obtained from ¹H NMR analysis.
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and its precursors, confirming their identity and purity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been used to analyze the products of enzymatic reactions in the biosynthesis of related nucleotide sugars like GDP-6-deoxy-D-talose. oup.com This technique provides a rapid and sensitive means of determining the molecular mass of the product, confirming the conversion of the substrate. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex reaction mixtures. In the study of the dTDP-L-rhamnose 4-epimerase (Tle) from Mycobacterium abscessus, which converts dTDP-L-rhamnose to this compound, LC-MS was used to monitor the reaction. nih.gov The specific precursor ion for this compound was monitored, and its fragmentation pattern (MS²) was compared to a standard to confirm its identity. nih.gov Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to confirm the formation of the reduced product in the biosynthesis of dTDP-6-deoxy-D-allose, a related sugar. oup.com
Chromatographic Separations (HPLC, GC-MS) for Pathway Analysis
Chromatographic techniques are indispensable for the purification and analysis of the components of the this compound biosynthetic pathway.
High-Performance Liquid Chromatography (HPLC) is extensively used to monitor the progress of enzymatic reactions and to purify the final product. lookchem.comnih.gov Reversed-phase HPLC, often using a C18 column, can effectively separate the nucleotide sugar products from the substrates and enzymes. ebi.ac.ukresearchgate.net The elution of the compounds is typically monitored by UV absorbance at a wavelength characteristic of the thymine (B56734) base (around 264 nm). lookchem.com By comparing the retention times of the reaction products with those of known standards, the identity of the synthesized compounds can be provisionally determined. researchgate.netresearchgate.net HPLC profiles clearly show the appearance of a new peak corresponding to this compound and the concomitant decrease in the substrate peak. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of the sugar components after hydrolysis of the nucleotide sugar. nih.govglycoscience.ru The sugar is first derivatized to make it volatile, and then separated by gas chromatography and identified by its mass spectrum. This method has been used to confirm the identity of the 6-deoxy-L-talose moiety in the polysaccharide antigens of bacteria like Actinobacillus actinomycetemcomitans. nih.govresearchgate.net
Protein Purification and Characterization for Enzymatic Studies
To study the individual enzymatic steps in the biosynthesis of this compound, the enzymes involved must be purified and characterized. The genes encoding these enzymes are often cloned and overexpressed in a host organism like Escherichia coli. lookchem.comnih.gov The recombinant proteins are then purified to near homogeneity using techniques such as affinity chromatography, often by engineering a tag (e.g., a hexa-histidine tag) onto the protein. lookchem.comnih.gov The purity and molecular weight of the purified enzymes are assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). oup.com The concentration of the purified protein is typically determined using a Bradford assay. lookchem.com Once purified, the enzymatic activity can be assayed, and kinetic parameters can be determined. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) for Binding Affinity Studies
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamic parameters of binding interactions between molecules. In the context of this compound research, ITC can be used to study the binding affinity of the enzymes in the biosynthetic pathway for their substrates and products.
For example, ITC has been used to investigate the binding of various nucleotide sugars to rhamnosyltransferases, enzymes that utilize dTDP-sugars. nih.govacs.org These studies have shown that stereochemical changes in the sugar moiety, such as the inversion of the C4-hydroxyl group that distinguishes this compound from dTDP-L-rhamnose, can have a significant impact on binding affinity. nih.govacs.org ITC experiments have revealed that some rhamnosyltransferases can bind this compound with an affinity comparable to their native substrate, dTDP-L-rhamnose. acs.org This technique provides valuable insights into the substrate specificity of these enzymes and can aid in the design of inhibitors. nih.govnih.govresearcher.life
Table 2: Binding Affinities of a Rhamnosyltransferase (RfbF) for various (d)NDP-sugars as determined by ITC acs.org
| Ligand | Dissociation Constant (KD) (µM) |
| dTDP-β-L-Rhamnose | ~8 |
| dTDP-β-L-6-deoxytalose | Comparable to dTDP-β-L-Rhamnose |
| dTDP-β-L-Fucose | ~120 |
Computational Approaches in this compound Research
Computational methods are increasingly being used to complement experimental studies of this compound and its biosynthetic pathway. These approaches can provide insights into the structure, dynamics, and function of the molecules and enzymes involved.
Phylogenetic analysis of the enzymes in the this compound pathway, such as the dTDP-6-deoxy-L-lyxo-4-hexulose reductase, can reveal evolutionary relationships between different enzymes and help to identify new enzymes with similar functions. lookchem.comnih.gov For instance, phylogenetic trees have shown that the Tal and Tll reductases, which both synthesize this compound, are distantly related, indicating genetic diversity in this biosynthetic pathway. lookchem.comnih.gov
Molecular modeling and docking studies can be used to predict how this compound and its intermediates bind to the active sites of the enzymes in the pathway. This information can help to explain the substrate specificity and mechanism of these enzymes. Although specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the methodologies are well-established in the broader field of carbohydrate chemistry and enzymology.
Bioinformatics for Gene Cluster Identification and Homology Analysis
The biosynthesis of this compound is orchestrated by a series of enzymes encoded by genes typically organized in a dedicated gene cluster. The identification and analysis of these clusters are foundational to understanding the production of this compound in various microorganisms.
Bioinformatic tools are essential for scanning bacterial genomes to locate putative deoxysugar biosynthetic gene clusters. Researchers utilize sequence similarity search tools to identify open reading frames (ORFs) that show homology to known enzymes involved in nucleotide sugar biosynthesis. For instance, the gene cluster for this compound synthesis in Actinobacillus actinomycetemcomitans was identified, which includes the tll gene encoding the terminal reductase. nih.govoup.com Similarly, a cluster containing genes for RmlA, RmlB, RmlC, and a novel reductase (Tal) was identified in the talosin-producing bacterium Kitasatospora kifunensis. nih.govlookchem.com
Homology analysis plays a pivotal role in assigning putative functions to the identified genes. The amino acid sequences of the encoded proteins are compared against comprehensive protein databases. This comparative analysis has revealed that the pathway to this compound shares initial enzymatic steps with the more common dTDP-L-rhamnose pathway, involving enzymes like RmlA, RmlB, and RmlC. lookchem.comresearchgate.net However, the final reductive step is what distinguishes the two pathways. The reductase that produces this compound (an L-talose configuration) shows weak homology to the RmlD enzyme that produces dTDP-L-rhamnose (an L-mannose configuration), despite both acting on the same intermediate, dTDP-6-deoxy-L-lyxo-4-hexulose. nih.govebi.ac.uk This low sequence similarity highlights a key point of divergence and an example of genetic diversity in biosynthetic pathways leading to different stereoisomers. nih.govebi.ac.uk For example, the tal gene from K. kifunensis and the tll gene from A. actinomycetemcomitans have low sequence similarity but perform the same final conversion to this compound. nih.govebi.ac.uk In some bacteria, like Acinetobacter baumannii, a talose epimerase (Tle) is responsible for converting dTDP-L-rhamnose directly to this compound, representing an alternative biosynthetic route identified through genetic analysis. researchgate.netnih.gov
Table 1: Key Enzymes in this compound Biosynthesis Identified via Bioinformatics
| Enzyme | Gene Name (example) | Function | Homology Notes |
|---|---|---|---|
| Glucose-1-phosphate thymidylyltransferase | RmlA | Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. lookchem.com | Often found in 6-deoxysugar pathways. nih.gov |
| dTDP-D-glucose 4,6-dehydratase | RmlB | Converts dTDP-D-glucose to the key intermediate dTDP-4-keto-6-deoxy-D-glucose. lookchem.comwikipedia.org | A highly conserved enzyme marking the entry into 6-deoxysugar synthesis. ebi.ac.uk |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | Catalyzes the epimerization of the intermediate to form dTDP-4-dehydro-6-deoxy-L-mannose. lookchem.comwikipedia.org | Shared with the dTDP-L-rhamnose pathway. researchgate.net |
| dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Tll / Tal | Catalyzes the final stereospecific reduction to yield this compound. nih.govnih.gov | Shows weak homology to RmlD (dTDP-L-rhamnose reductase). nih.gov |
Molecular Modeling and Docking Studies of Enzymes and Substrates
To gain deeper insights into the precise mechanisms of enzyme catalysis and substrate recognition in the this compound pathway, researchers employ molecular modeling and docking simulations. These computational methods construct three-dimensional models of enzymes and predict how they interact with their substrates at an atomic level.
Structural modeling is particularly valuable when experimental crystal structures are unavailable. Homology modeling can be used to build a 3D structure of an enzyme, such as the Tll reductase, based on the known structure of a related protein. These models serve as the foundation for docking studies. For instance, the crystal structure of dTDP-D-glucose 4,6-dehydratase (RmlB) reveals a homodimer with a nucleotide-binding N-terminal domain and a substrate-binding C-terminal domain. nih.gov The structure of the dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC) has also been determined, showing a homodimer with a central active site that can bind dTDP. nih.gov
Docking simulations are then used to place the substrate, such as dTDP-6-deoxy-L-lyxo-4-hexulose, or the product, this compound, into the active site of the modeled or crystallized enzyme. These simulations calculate the most energetically favorable binding poses and identify key amino acid residues involved in substrate binding and catalysis. For example, docking studies with a related glycosyltransferase, AtUGT78D1, were performed to compare the binding of dTDP-L-rhamnose and this compound. researchgate.net The results showed that this compound could fit into the active site, forming hydrogen bonds with specific residues like Asp374 and Asn375, which provided a rationale for the enzyme's ability to utilize this unnatural sugar donor. researchgate.net Such studies are crucial for understanding the stereospecificity of the reductases that determine whether the final product is this compound or its epimer dTDP-L-rhamnose. nih.gov
These computational approaches are not only descriptive but also predictive. They can guide site-directed mutagenesis experiments to verify the function of specific amino acid residues or to engineer enzymes with altered substrate specificities. This synergy between computational and experimental work accelerates the characterization of biosynthetic pathways and provides a framework for the rational design of new bioactive compounds. researchgate.netacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| dTDP-L-rhamnose |
| dTDP-D-glucose |
| dTTP (Thymidine triphosphate) |
| Glucose-1-phosphate |
| dTDP-4-keto-6-deoxy-D-glucose |
| dTDP-6-deoxy-L-lyxo-4-hexulose |
| dTDP-4-dehydro-6-deoxy-L-mannose |
| Talosin |
| Quercetin-3-O-taloside |
| Quercetin-3-O-glucose |
| Quercetin-3-O-rhamnose |
| dTDP-fucosamine |
| dTDP-4-dehydro-6-deoxy-L-mannose |
Biotechnological Applications and Future Research Directions
Chemoenzymatic Synthesis of dTDP-6-deoxy-L-talose and its Analogues for Research Purposes
The limited availability of this compound from natural sources has spurred the development of chemoenzymatic methods for its synthesis. These approaches provide a reliable supply of the compound and its analogues, which are crucial for a variety of research applications.
One-pot, multi-enzyme cascade reactions have proven to be an effective strategy. For instance, this compound has been synthesized from dTMP using a four-enzyme system. koreascience.kr This method involves the sequential action of thymidylate kinase, acetate (B1210297) kinase, dTDP-glucose synthase, and dTDP-D-glucose 4,6-dehydratase, followed by enzymes that catalyze the final steps to the desired product. koreascience.kr Researchers have also successfully synthesized this compound from dTDP-D-glucose through a four-step enzymatic process involving dehydration and epimerization, followed by reduction. researchgate.net
Furthermore, chemoenzymatic strategies have been devised to produce not only this compound but also its structural analogues. researchgate.net These synthetic routes often involve the chemical synthesis of sugar-1-phosphates, which are then enzymatically converted to their corresponding nucleotide sugars. nih.govacs.org The ability to generate a collection of these rare nucleotide sugars is vital for structure-function studies and for probing the substrate specificity of various enzymes involved in glycan biosynthesis. nih.govacs.org
Engineering Microbial Platforms for Enhanced Production of this compound
To overcome the limitations of in vitro synthesis and to produce this compound on a larger scale, researchers have turned to metabolic engineering of microbial platforms, primarily Escherichia coli. The core strategy involves introducing the necessary biosynthetic genes and optimizing the host's metabolic pathways to channel precursors towards the desired product.
A key enzyme in this process is dTDP-6-deoxy-L-lyxo-4-hexulose reductase, encoded by the tll gene from organisms like Actinobacillus actinomycetemcomitans. nih.govjmb.or.kr This enzyme converts an intermediate in the endogenous dTDP-L-rhamnose pathway, dTDP-4-dehydro-6-deoxy-L-mannose, into this compound. nih.gov
To further enhance production, metabolic engineering efforts have focused on deleting competing pathways. For example, knocking out genes such as galU (UTP-glucose 1-phosphate uridyltransferase), rffA (dTDP-4-oxo-6-deoxy-D-glucose transaminase), and rfbD (dTDP-4-dehydrorhamnose reductase) has been shown to significantly increase the yield of this compound by redirecting metabolic flux. nih.govjmb.or.kr These engineered strains can produce substantially higher quantities of the target compound compared to wild-type strains. nih.gov
Exploitation of this compound-Dependent Glycosyltransferases for Glycodiversification
The availability of this compound through chemoenzymatic synthesis and microbial production opens up possibilities for glycodiversification, the process of creating a variety of glycosylated molecules with potentially novel biological activities. This is achieved by utilizing glycosyltransferases (GTs) that can transfer the 6-deoxy-L-talose (B43615) moiety to different acceptor molecules.
Synthesis of Novel Glycosylated Secondary Metabolites (e.g., Quercetin (B1663063) Glycosides)
A significant application of this technology is the synthesis of novel glycosylated secondary metabolites. Flavonoids, such as quercetin, are a class of plant secondary metabolites with various health benefits, but their efficacy can be limited by poor water solubility and bioavailability. usu.edu Glycosylation can improve these properties.
Researchers have successfully produced quercetin-3-O-(6-deoxytalose), a novel flavonoid glycoside, in engineered E. coli. nih.govresearchgate.net This was achieved by co-expressing the tll gene for this compound synthesis and a flexible glycosyltransferase, such as AtUGT78D1 from Arabidopsis thaliana, which can utilize this unusual sugar donor. nih.govresearchgate.net By feeding quercetin to the engineered bacterial culture, the novel glycoside was synthesized. Molecular docking studies have been used to predict the ability of certain glycosyltransferases to accept this compound as a substrate. researchgate.net This approach has also been applied to other flavonoids, like genistein, to create novel glycosides with potentially enhanced antifungal or antidiabetic activities. rsc.org
Development of Engineered Glycans for Research Probes
Engineered glycans containing 6-deoxy-L-talose can serve as valuable research probes to study carbohydrate-binding proteins (CBPs) and their roles in biological processes, particularly in the context of host-pathogen interactions. researchgate.net Since rare sugars like 6-deoxy-L-talose are found on bacterial surfaces, they may be recognized by proteins of the host immune system. researchgate.net
By using this compound in conjunction with promiscuous glycosyltransferases, researchers can create defined glycan structures on various scaffolds, such as glycoproteins. acs.org These engineered glycans can then be used in screening assays to identify and characterize novel CBPs from biological samples, such as human serum. researchgate.netacs.org This approach provides powerful tools to investigate the biological recognition of rare sugars and their implications in health and disease.
Targeting this compound Biosynthetic Pathways for Antimicrobial Research
The biosynthetic pathways of rare sugars like 6-deoxy-L-talose are attractive targets for the development of new antimicrobial agents. Since these pathways are essential for the viability and virulence of many pathogenic bacteria but are absent in humans, inhibitors of these pathways are expected to have high specificity and low toxicity. oup.com
Pathway Inhibition as a Strategy for Anti-virulence Research
Instead of directly killing bacteria, an anti-virulence strategy aims to disarm them by inhibiting the production of factors that contribute to their pathogenicity, such as cell surface polysaccharides. nih.gov The biosynthesis of dTDP-L-rhamnose, a precursor to this compound in some bacteria, has been a key focus for developing such inhibitors. nih.gov Disruption of the dTDP-L-rhamnose pathway can abolish the synthesis of both rare sugars, potentially attenuating bacterial virulence. nih.gov
Research has focused on developing inhibitors for the enzymes in this pathway, such as RmlA, the first enzyme in the sequence. nih.govacs.orgnih.gov Studies have explored substrate mimics and allosteric inhibitors that can block the activity of these enzymes. nih.gov For example, thymidine-based allosteric inhibitors have been developed for RmlA. nih.gov Furthermore, the study of how the final products, like dTDP-β-L-rhamnose and dTDP-6-deoxy-β-L-talose, regulate the pathway through feedback inhibition provides valuable insights for designing more effective inhibitors. nih.govacs.org By understanding the substrate specificity and regulatory mechanisms of the enzymes in the this compound biosynthetic pathway, researchers can develop novel anti-virulence drugs that target bacterial glycosylation. nih.govacs.org
Unexplored Biological Functions and Regulatory Mechanisms of this compound Metabolism
While the biosynthesis of this compound is primarily associated with the formation of cell surface polysaccharides in certain bacteria, there remain significant gaps in our understanding of its full range of biological functions and the intricate mechanisms that regulate its production.
The precise roles of polysaccharides containing 6-deoxy-L-talose, such as the O-polysaccharide (O-PS) of the human opportunistic pathogen Actinobacillus actinomycetemcomitans serotype a, are still largely unknown. oup.com The presence of this rare sugar in the cell wall and capsule structures of a few Gram-negative and Gram-positive bacteria suggests its importance for bacterial survival and interaction with the environment, yet the specific advantages it confers are not fully elucidated. oup.com
The regulation of the this compound biosynthetic pathway is another area ripe for investigation. In many bacteria, the production of dTDP-L-rhamnose, a related and more common deoxysugar, is controlled by feedback inhibition of the first enzyme in the pathway, RmlA, by the final product, dTDP-L-rhamnose. acs.org Recent studies have shown that dTDP-β-L-rhamnose can inhibit RmlA proteins across different bacterial species at physiologically relevant concentrations. acs.org However, the regulatory effects of this compound on this pathway are less clear. In one study, inversion of the stereochemistry at the C4 position, as in dTDP-β-L-6dTal, only showed inhibitory activity against the RmlA from Pseudomonas aeruginosa. acs.org This suggests that direct product inhibition by this compound may be species-specific or occur only at high concentrations. acs.org Further research is needed to uncover the allosteric regulatory mechanisms that may control the flux of intermediates between the competing pathways for dTDP-L-rhamnose and this compound synthesis.
Moreover, the genetic diversity observed in the this compound biosynthetic pathway itself points to unexplored regulatory nuances. For instance, the this compound synthase gene (tal) from Kitasatospora kifunensis has low sequence similarity to the tll gene from Actinobacillus actinomycetemcomitans, despite both encoding enzymes that synthesize this compound. nih.govebi.ac.uk This genetic divergence within the NDP-6-deoxy-4-ketohexose reductase family suggests potential differences in enzyme kinetics, substrate specificity, and regulation that have yet to be characterized. nih.gov The existence of distinct enzymes that produce either this compound or dTDP-L-rhamnose from the same substrate highlights the stereospecific control that determines the final product, a mechanism that is not fully understood. ebi.ac.uk
Advancements in Glycoscience and Structural Biology Driven by this compound Research
The study of this compound and its biosynthetic pathway has significantly contributed to the broader fields of glycoscience and structural biology. As a rare sugar, the enzymatic synthesis and characterization of this compound have provided valuable tools for fundamental research in glycoscience. researchgate.net The ability to produce this and other activated sugar nucleotides on a large scale allows for in-depth studies of glycosyltransferases, the enzymes that use these molecules as donors to build complex carbohydrate structures. researchgate.net
Research into the enzymes of the this compound pathway has provided critical insights into enzyme mechanism and structure. The first three enzymes, RmlA, RmlB, and RmlC, are shared with the well-studied dTDP-L-rhamnose pathway. oup.com Structural and mechanistic studies of these enzymes have revealed details of substrate binding and catalysis. For example, the crystal structure of P. aeruginosa RmlA has been solved, revealing a homotetramer with distinct subdomains for sugar binding and dimerization. acs.org This structural information is crucial for understanding how these enzymes function and for designing potential inhibitors.
The final enzyme in the pathway, which reduces the C4-keto intermediate to produce this compound, has also been a subject of interest. The identification and characterization of dTDP-6-deoxy-L-lyxo-4-hexulose reductases from bacteria like Actinobacillus actinomycetemcomitans and Kitasatospora kifunensis have expanded our knowledge of the stereospecificity of these enzymes. nih.govebi.ac.uk The fact that two reductases can act on the same substrate to produce either this compound or dTDP-L-rhamnose, despite sharing weak homology, underscores the subtle structural determinants that govern their distinct catalytic outcomes. ebi.ac.uk
Furthermore, the availability of this compound has enabled the exploration of the substrate flexibility of various glycosyltransferases. For instance, molecular docking studies have been performed to compare the binding of dTDP-L-rhamnose and dTDP-6-deoxytalose to a flavonol 3-O-rhamnosyltransferase. researchgate.net Such studies are crucial for metabolic engineering efforts aimed at producing novel glycosylated compounds with potentially enhanced biological activities. researchgate.net The preference of bacterial rhamnosyltransferases for 6-deoxysugars like dTDP-L-rhamnose and this compound over sugars with a C6-hydroxyl group has also been demonstrated, providing insights into substrate recognition by these enzymes. acs.org These findings are instrumental in developing strategies to inhibit bacterial glycosylation, which is often essential for virulence. acs.org
Q & A
Q. What strategies mitigate side reactions during chemical synthesis of this compound analogs?
- Methodology : Protect hydroxyl groups with acetyl or benzyl moieties before coupling to dTDP. For example, synthesize 3-O-methyl-D-talose derivatives via regioselective methylation, then deprotect after phosphorylation. Monitor by ³¹P NMR to confirm dTDP linkage and avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
